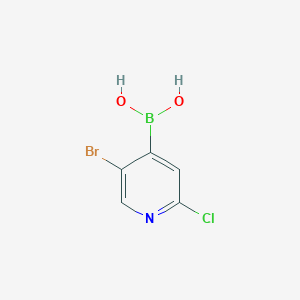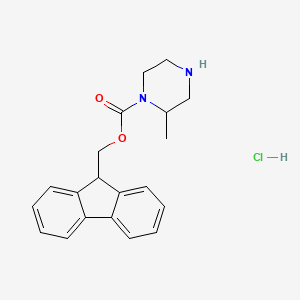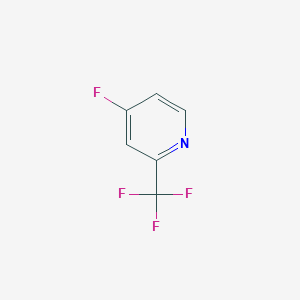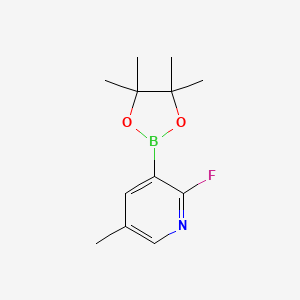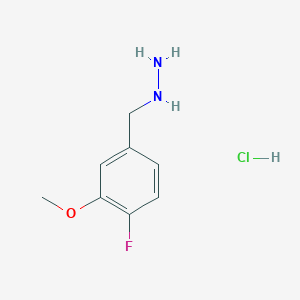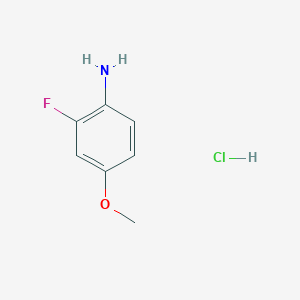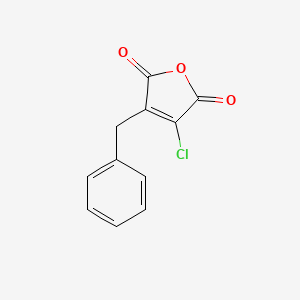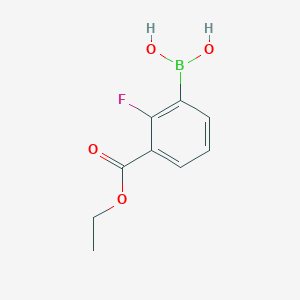![molecular formula C18H22ClNO2 B1437335 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-64-9](/img/structure/B1437335.png)
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Vue d'ensemble
Description
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is an organic compound with the molecular formula C18H22ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro-substituted phenoxy group and a propoxyaniline moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline typically involves the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine hydrochloride to form the intermediate N-(2-chloroethyl)-4-chloro-2-methylphenoxyacetamide. This intermediate is then reacted with 4-propoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the production of herbicidal ionic liquids and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline involves its interaction with specific molecular targets, such as potassium channels. It acts as a selective activator of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels, stabilizing an active “leak-mode” conformation. This interaction restricts the mobility of the selectivity filter and surrounding structure, leading to the modulation of neuronal excitability and other physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Uniqueness
Its structural features, such as the chloro-substituted phenoxy group and propoxyaniline moiety, contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBPOJLCXLVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


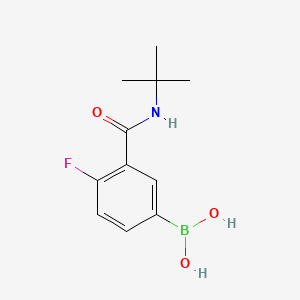
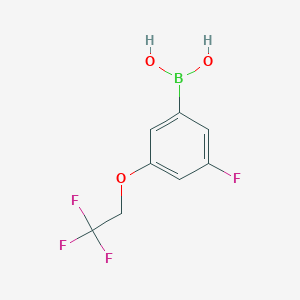

methanone hydrochloride](/img/structure/B1437259.png)
